molecular formula C21H18N2O6S B10956208 methyl [2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate

methyl [2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate

Cat. No.: B10956208
M. Wt: 426.4 g/mol
InChI Key: JMOAADRYYAKWRA-UHFFFAOYSA-N
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Description

METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that features a quinazolinone core, a benzodioxin moiety, and a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then reacted with various reagents to introduce the quinazolinone and methyl acetate functionalities .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents .

Scientific Research Applications

METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is unique due to its combination of a quinazolinone core, a benzodioxin moiety, and a methyl acetate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]acetate

InChI

InChI=1S/C21H18N2O6S/c1-27-19(25)11-23-20(26)14-4-2-3-5-15(14)22-21(23)30-12-16(24)13-6-7-17-18(10-13)29-9-8-28-17/h2-7,10H,8-9,11-12H2,1H3

InChI Key

JMOAADRYYAKWRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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